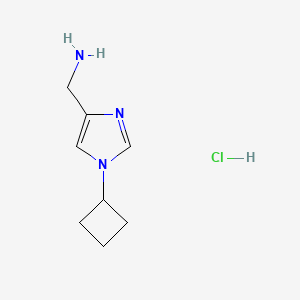

(1-Cyclobutyl-1H-imidazol-4-yl)methanamine hydrochloride

Description

The compound "(1-Cyclobutyl-1H-imidazol-4-yl)methanamine hydrochloride" is an imidazole-derived amine with a cyclobutyl substituent at the 1-position of the imidazole ring and a methanamine group at the 4-position, formulated as a hydrochloride salt. This article focuses on comparative analysis with similar compounds, leveraging available data from heterocyclic amines with substituted imidazole or thiazole cores and varying salt forms.

Properties

IUPAC Name |

(1-cyclobutylimidazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c9-4-7-5-11(6-10-7)8-2-1-3-8;/h5-6,8H,1-4,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCOSNVAVNARFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(N=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclobutyl-1H-imidazol-4-yl)methanamine hydrochloride typically involves the cyclization of amido-nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides, aromatic, and saturated heterocycles . Nickel-catalyzed addition to nitrile is a common method used in this synthesis .

Industrial Production Methods

Industrial production methods for imidazole derivatives, including this compound, often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity . The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclobutyl-1H-imidazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents are used to convert the compound into its reduced form.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Neurodegenerative Disorders

One of the prominent applications of (1-Cyclobutyl-1H-imidazol-4-yl)methanamine hydrochloride is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Research indicates that imidazole compounds can inhibit the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques associated with Alzheimer’s pathology. The compound's ability to modulate these pathways suggests it could serve as a therapeutic agent for slowing the progression of such diseases .

Antiparasitic Activity

Studies have shown that various imidazole derivatives exhibit antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The potential for this compound to be repurposed as an effective treatment against this neglected tropical disease is under investigation. Initial findings suggest that combinations with other FDA-approved drugs may enhance efficacy and reduce parasitemia in murine models .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1-Cyclobutyl-1H-imidazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Methanamine Derivatives

Key Observations:

- Cycloalkyl vs. Aromatic Substituents : The cyclobutyl/cyclopropyl groups in imidazole derivatives may enhance steric stability compared to aromatic substituents like 3-methoxybenzyl .

- Salt Form: Dihydrochloride salts (e.g., in ) likely exhibit higher aqueous solubility than monohydrochloride forms .

Stability and Reactivity

- Cyclopropyl Derivative () : The strained cyclopropyl ring could increase reactivity under acidic or oxidative conditions, though its dihydrochloride salt may mitigate instability .

- Thiazole Derivatives () : Chlorophenyl-substituted thiazoles exhibit thermal stability (melting points up to 268°C), suggesting robustness in formulation .

Pharmacological Implications

While pharmacological data for the target compound are absent in the evidence, structural analogs provide clues:

- Cyclopropyl vs. Cyclobutyl : Cyclobutyl’s larger ring size may improve binding affinity to targets requiring hydrophobic interactions compared to cyclopropyl .

- Thiazole vs. Imidazole : Thiazole cores () are prevalent in antimicrobial agents, whereas imidazole derivatives often target histamine or serotonin receptors .

Biological Activity

(1-Cyclobutyl-1H-imidazol-4-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C₆H₉ClN₄

- CAS Number : 66247-84-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:

- Binding to enzymes or receptors, thereby modulating their activity.

- Influencing cellular signaling pathways, which can lead to alterations in gene expression and cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including:

- Pseudomonas aeruginosa : A major pathogen known for its resistance to antibiotics. The compound has shown potential as an adjuvant therapy by targeting quorum sensing mechanisms, which are crucial for bacterial virulence and biofilm formation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of bacteria. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined for various pathogens.

This study highlights the potential of the compound as a therapeutic agent in combating resistant bacterial infections.

Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory properties of the compound. It was found to downregulate the expression of inflammatory markers in vitro, suggesting a mechanism that could be harnessed for therapeutic applications in conditions such as rheumatoid arthritis .

Comparison with Similar Compounds

This compound shares structural similarities with other imidazole derivatives known for their biological activities.

| Compound | Activity Type | Reference |

|---|---|---|

| (1-Isobutyl-1H-imidazol-5-yl)methanamine dihydrochloride | Antimicrobial | |

| (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | Anticancer |

These comparisons reveal that while there are similarities in structure, the specific biological activities can vary significantly based on subtle differences in chemical composition.

Q & A

Basic: What are the recommended methods for synthesizing (1-Cyclobutyl-1H-imidazol-4-yl)methanamine hydrochloride?

Methodological Answer:

Synthesis of imidazole derivatives typically involves functionalizing the imidazole core. For example, similar compounds (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) are synthesized via reactions with chlorosulfonic acid under inert atmospheres and controlled temperatures to prevent side reactions . For the target compound:

Cyclobutylation : React cyclobutyl halides or alcohols with the imidazole nitrogen under nucleophilic substitution conditions.

Methanamine Introduction : Use reductive amination or coupling reactions (e.g., Buchwald-Hartwig) to introduce the methanamine group.

Hydrochloride Formation : Treat the free base with HCl in anhydrous solvents (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography. Optimize temperature and solvent polarity to avoid decomposition .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Safety protocols derived from structurally similar imidazole derivatives include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to prevent inhalation .

- Storage : Store in sealed glass containers at 2–8°C, away from oxidizers and moisture. Glass packaging minimizes reactivity risks .

- Spill Management : Collect spills using inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled reactions .

Note : Acute toxicity data for this compound is unavailable; assume irritant properties and prioritize containment .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR (¹H/¹³C) : Confirm cyclobutyl and imidazole ring substitution patterns. Compare chemical shifts to analogous compounds (e.g., 4-methyl-5-imidazolemethanol hydrochloride, δ ~7.5 ppm for imidazole protons) .

- FT-IR : Identify N-H stretches (~3200 cm⁻¹) and C-Cl bonds (700–800 cm⁻¹) in the hydrochloride form.

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Retention times can be cross-referenced with synthetic intermediates.

- Elemental Analysis : Verify C, H, N, and Cl content (±0.4% theoretical values) .

Advanced: How should researchers address contradictions in reported stability data for imidazole derivatives?

Methodological Answer:

Contradictions often arise from varying experimental conditions. To resolve discrepancies:

Replicate Studies : Conduct stability tests under controlled humidity, temperature (e.g., 25°C vs. 40°C), and light exposure.

Degradation Analysis : Use accelerated stability testing (e.g., 75% RH/40°C for 1 month) with LC-MS to identify decomposition products (e.g., cyclobutane ring opening or imidazole oxidation) .

Cross-Validate Methods : Compare thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) data to detect polymorphic transitions or hydrate formation .

Advanced: What experimental frameworks evaluate the environmental fate of this compound?

Methodological Answer:

Adopt methodologies from environmental chemistry projects like INCHEMBIOL:

Abiotic Fate :

- Hydrolysis : Incubate in pH-buffered solutions (pH 4–9) at 25°C. Monitor degradation via HPLC.

- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using mass spectrometry .

Biotic Fate :

- Biodegradation : Use OECD 301D tests with activated sludge. Measure CO₂ evolution or parent compound depletion.

- Bioaccumulation : Calculate logP (octanol-water) via shake-flask methods; values >3 indicate high bioaccumulation risk .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine electron density maps. Identify electrophilic sites (e.g., imidazole C-2/C-4 positions) .

Reaction Pathway Simulation : Use software like Gaussian or ORCA to model transition states for cyclobutyl group substitutions. Compare activation energies of SN1 vs. SN2 mechanisms.

SAR Analysis : Correlate substituent effects (e.g., cyclobutyl steric bulk) with reaction rates using Hammett plots or linear free-energy relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.